molecular formula C14H21NO B14243055 Hexanamide, N-ethyl-N-phenyl- CAS No. 305851-38-1

Hexanamide, N-ethyl-N-phenyl-

Cat. No.: B14243055
CAS No.: 305851-38-1
M. Wt: 219.32 g/mol
InChI Key: VZTAMHFUFCMTMX-UHFFFAOYSA-N
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Description

Hexanamide, N-ethyl-N-phenyl- is an organic compound belonging to the amide class It is characterized by the presence of a hexanamide backbone with ethyl and phenyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexanamide, N-ethyl-N-phenyl- can be synthesized through a multi-step process involving the reaction of hexanoyl chloride with N-ethyl-N-phenylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of Hexanamide, N-ethyl-N-phenyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Hexanamide, N-ethyl-N-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Hexanamide, N-ethyl-N-phenyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Hexanamide, N-ethyl-N-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Hexanamide, N-ethyl-N-phenyl- can be compared to other similar compounds, such as:

  • Hexanamide, N-methyl-N-phenyl-
  • Hexanamide, N-ethyl-N-benzyl-

Uniqueness: The presence of the ethyl group in Hexanamide, N-ethyl-N-phenyl- can influence its chemical reactivity and physical properties, making it distinct from its analogs. For example, the ethyl group may affect the compound’s solubility, boiling point, and interaction with biological targets.

Properties

CAS No.

305851-38-1

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-ethyl-N-phenylhexanamide

InChI

InChI=1S/C14H21NO/c1-3-5-7-12-14(16)15(4-2)13-10-8-6-9-11-13/h6,8-11H,3-5,7,12H2,1-2H3

InChI Key

VZTAMHFUFCMTMX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(CC)C1=CC=CC=C1

Origin of Product

United States

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